1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate

Description

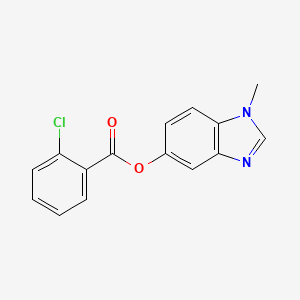

1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at the 1-position and a 2-chlorobenzoate ester at the 5-position. The benzodiazole moiety (a fused benzene and diazole ring) confers aromatic stability, while the 2-chlorobenzoate group introduces steric and electronic effects due to the chlorine substituent at the ortho position. Its synthesis likely involves esterification of 1-methyl-1H-1,3-benzodiazol-5-ol with 2-chlorobenzoyl chloride, analogous to methods described for related esters .

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-18-9-17-13-8-10(6-7-14(13)18)20-15(19)11-4-2-3-5-12(11)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNJHQYBQHXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are valuable in drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Other 2-Chlorobenzoate Esters

The 2-chlorobenzoate group is a key structural feature shared with compounds like methyl 2-chlorobenzoate (M2CB) . highlights that substituents on the benzyl ring (e.g., methyl, methoxy, nitro) influence electrophilic/nucleophilic aromatic substitution reactivity. For example:

- M2CB exhibits electron-withdrawing effects from the chlorine atom, enhancing resistance to nucleophilic attack compared to methyl 2-methoxybenzoate (M2MOB), which has an electron-donating methoxy group.

- The benzodiazole ring in the target compound may further modulate reactivity by introducing additional π-electron conjugation and steric hindrance.

Table 1: Key Properties of 2-Chlorobenzoate Derivatives

Comparison with Benzodiazole/Benzimidazole Derivatives

Structurally related benzodiazole and benzimidazole analogs include:

- 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (CAS 1154202-23-9): This compound features a thiol group at position 2 and a (2-chlorophenyl)methyl substituent.

- 1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one : This benzimidazole derivative has dual benzyl groups and a ketone functionality. The absence of an ester group reduces hydrolytic susceptibility compared to the target compound, while the ketone offers sites for nucleophilic addition .

Table 2: Structural and Functional Differences in Benzodiazole/Benzimidazole Analogs

Degradation and Environmental Fate

indicates that 2-chlorobenzoate is metabolized by microbial dioxygenases (e.g., 2-chlorobenzoate dioxygenase), suggesting that the esterified form in the target compound may undergo enzymatic cleavage to release 2-chlorobenzoic acid. This contrasts with gentisate or catechol derivatives, which follow distinct degradation pathways.

Biological Activity

1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodiazole ring substituted with a methyl group at the 1-position and a chlorobenzoate moiety at the 2-position. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzodiazole Ring : This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

- Chlorination : The introduction of the chloro group can be facilitated through chlorination reactions using reagents like phosphorus pentachloride.

- Esterification : The final step involves the esterification of the benzodiazole derivative with 2-chlorobenzoic acid to yield the target compound.

Antimicrobial Properties

Research has indicated that compounds within the benzodiazole class exhibit antimicrobial activity. For example, studies have shown that derivatives like 1-methyl-1H-benzodiazole can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. A study demonstrated that certain benzodiazole compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. This suggests that this compound might also exhibit anticancer effects, warranting further investigation.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of related compounds against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The effectiveness of these compounds in inhibiting larval development underscores their potential as eco-friendly insecticides.

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrates inhibition of bacterial growth similar to other benzodiazole derivatives. |

| Anticancer Potential | Induces apoptosis in cancer cell lines; mechanisms involve caspase activation. |

| Insecticidal Activity | Effective against Aedes aegypti larvae; potential for development as an insecticide. |

Case Study 1: Antibacterial Activity

In a study assessing various benzodiazole derivatives, it was found that certain modifications enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure–activity relationship suggested that substituents at specific positions on the benzodiazole ring significantly influenced biological activity.

Case Study 2: Anticancer Effects

A recent investigation into the anticancer effects of benzodiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support the hypothesis that this compound may serve as a lead for new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.